molecular formula C9H12N6 B2424503 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole CAS No. 1334148-03-6

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole

Cat. No.: B2424503
CAS No.: 1334148-03-6
M. Wt: 204.237
InChI Key: GPFVFXPVPYGUEW-UHFFFAOYSA-N
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Description

1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole (CAS 1334148-03-6) is a high-value chemical building block with the molecular formula C9H12N6 and a molecular weight of 204.23 g/mol . This compound belongs to a class of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine derivatives, which have been identified in patent literature as modulators of the P2X7 receptor . The P2X7 receptor is a ligand-gated ion channel highly expressed on immune and glial cells, making it a prominent target for investigating neuroinflammatory pathways, chronic pain, and autoimmune diseases . Its mechanism of action involves interaction with the P2X7 receptor to modulate ion flux and downstream inflammatory signaling, providing researchers with a tool to probe related biological mechanisms . Supplied at a purity of 95% and for research purposes only, this compound is intended for use by qualified laboratory researchers in early-stage pharmacological and drug discovery applications . It is strictly not for diagnostic, therapeutic, or human use. Researchers should consult the relevant safety data sheets for proper handling and storage conditions.

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-14-6-7(4-11-14)9-13-12-8-5-10-2-3-15(8)9/h4,6,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFVFXPVPYGUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN=C3N2CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced pyrazole derivatives.

Scientific Research Applications

Biological Activities

1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole has been studied for various biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : The compound has shown promise in inhibiting the activity of c-Met kinase, a target in cancer therapy. This inhibition disrupts signaling pathways involved in cell growth and survival, leading to reduced tumor proliferation in various cancer cell lines such as MCF-7 and HeLa .
  • Antiviral Properties : Preliminary studies suggest that compounds similar to this compound may exhibit antiviral activity, making them candidates for further investigation in the treatment of viral infections .

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Studies : A series of pyrazole derivatives were synthesized and screened for antimicrobial activity. Among these derivatives, some exhibited moderate to good antibacterial effects against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : In vitro studies have demonstrated that this compound significantly inhibits tumor cell growth in various cancer cell lines when compared to standard chemotherapeutic agents like Doxorubicin .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound better, a comparison with structurally related compounds is useful:

Compound NameStructureNotable Properties
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazineStructureAntiviral activity
TrazodoneStructureAntidepressant properties
1-MethylpyrazoleStructureAgricultural applications

The distinct combination of triazolo and pyrazole structures in this compound may confer unique biological activities not observed in other similar compounds.

Mechanism of Action

The mechanism of action of 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole is unique due to its specific substitution pattern, which can confer distinct biological properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

1-Methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole (CAS Number: 1334148-03-6) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₂N₆
Molecular Weight204.23 g/mol
StructureStructure

The compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cell signaling pathways. Notably:

  • c-Met Kinase Inhibition : This compound has been shown to inhibit c-Met kinase, which plays a critical role in cell growth and survival. The inhibition disrupts pathways associated with tumor growth and metastasis .
  • VEGFR-2 Inhibition : It also demonstrates inhibitory activity against VEGFR-2, a key player in angiogenesis .

Biological Activities

This compound exhibits several biological activities:

Anticancer Activity

Research indicates that this compound has significant antiproliferative effects against various cancer cell lines:

  • A549 (Lung Cancer) : IC₅₀ = 0.98 ± 0.08 µM
  • MCF-7 (Breast Cancer) : IC₅₀ = 1.05 ± 0.17 µM
  • HeLa (Cervical Cancer) : IC₅₀ = 1.28 ± 0.25 µM .

These results highlight its potential as a promising anticancer agent.

Anti-inflammatory Activity

In studies involving inflammatory models, compounds similar to this compound have shown substantial anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 .

Antimicrobial Activity

The compound's structural analogs have exhibited antimicrobial properties against various bacterial strains including E. coli and S. aureus, indicating its potential utility in treating infections .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the compound's effect on A549 cells and found that it induced apoptosis in a dose-dependent manner while inhibiting cell proliferation .
  • Comparative Analysis : In a comparative study with standard drugs like foretinib and dexamethasone, the compound demonstrated superior activity against cancer cell lines and significant anti-inflammatory effects .
  • Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities to c-Met and VEGFR-2 receptors, supporting experimental findings regarding its inhibitory effects on these targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for constructing the triazolopyrazine core in 1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole?

  • The triazolopyrazine moiety is typically synthesized via cyclization of hydrazinopyrazin-2-ones with activated carboxylic acid derivatives. For example, carbonyldiimidazole (CDI) is used to activate carboxylic acids, followed by refluxing with hydrazinopyrazin-2-ones in anhydrous DMFA for 24 hours to form the fused triazole ring .
  • Alternative methods include using cyclic anhydrides (e.g., succinic or glutaric anhydrides) with hydrazinopyrazin-2-ones under reflux conditions, achieving yields of 51–65% .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H NMR and IR spectroscopy are essential for verifying regioselectivity and functional group presence. For instance, 1H NMR can distinguish between tautomeric forms of the triazole ring .
  • High-performance liquid chromatography (HPLC) ensures purity (>95%), while elemental analysis confirms stoichiometric ratios of C, H, and N .

Q. How does the methyl group at the pyrazole 1-position influence the compound’s physicochemical properties?

  • The methyl group enhances lipophilicity, which may improve membrane permeability. Computational studies (e.g., LogP calculations) suggest a balance between solubility and bioavailability .

Advanced Research Questions

Q. What methodologies address regioselectivity challenges during triazole ring formation?

  • Regioselectivity is controlled by the choice of cyclization agents and reaction conditions. For example, using CDI in DMFA promotes selective formation of the [1,2,4]triazolo[4,3-a]pyrazine isomer over alternative regioisomers .
  • Contrasting approaches, such as cellulose sulfuric acid catalysis in dioxane, may alter reaction pathways but require optimization to avoid byproducts .

Q. How can molecular docking guide the design of analogs targeting fungal 14-α-demethylase (CYP51)?

  • Docking studies (e.g., using PDB: 3LD6) reveal that the triazolopyrazine core interacts with the heme cofactor, while the pyrazole moiety occupies hydrophobic pockets. Modifications at the 3-position (e.g., trifluoromethyl groups) enhance binding affinity by 20–30% .
  • Contradictory data may arise from variations in protonation states or ligand flexibility; MD simulations are recommended to validate poses .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Stepwise functionalization : Prior protection of the pyrazole nitrogen (e.g., with tert-butyl groups) prevents undesired side reactions during triazole cyclization .
  • Catalyst screening : Transition-metal catalysts (e.g., CuSO4/ascorbate) improve click chemistry steps for hybrid triazole-pyrazole systems, achieving 60–65% yields .

Q. How do structural modifications impact biological activity?

  • Trifluoromethyl substitution at the triazole 3-position increases antifungal potency (IC50: 0.8 µM vs. 2.5 µM for unsubstituted analogs) but may reduce solubility .
  • Amide derivatives of ω-(triazolopyrazin-3-yl)alkylcarboxylic acids show dual activity: cerebroprotection (EC50: 5 µM) and cytotoxicity (IC50: 12 µM), highlighting target promiscuity .

Data Contradiction Analysis

Q. Why do reported yields for triazolopyrazine syntheses vary between 50% and 92%?

  • Discrepancies arise from reaction scale, solvent purity (anhydrous vs. technical grade), and cyclization time. For example, DMFA reflux for 12 hours yields 51–65% , while extended reflux (24 hours) improves yields to 70–92% .

Q. How can conflicting docking results for CYP51 inhibition be resolved?

  • Variations in software (AutoDock vs. Glide) and protonation states of the triazole nitrogen lead to divergent binding scores. Consensus docking with multiple algorithms is advised .

Methodological Tables

Parameter Typical Conditions Impact on Yield/Purity
Cyclization solventAnhydrous DMFAHigher purity (>95%)
CatalystCDI vs. cellulose sulfuric acidCDI: 70–92%; cellulose: 60–75%
Reaction time12–24 hours reflux24 hours: +20% yield
Biological Activity Unmodified Compound Trifluoromethyl Analog
Antifungal IC50 (CYP51)2.5 µM0.8 µM
Solubility (PBS, pH 7.4)12 mg/mL4 mg/mL

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